{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride
Description
{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride (CAS: 1909317-58-3) is a bicyclic amine derivative featuring a 7-oxabicyclo[2.2.1]heptane core with a methyl group at position 2 and a methanamine hydrochloride substituent. Its molecular formula is C₈H₁₄ClNO, and it has a PubChem CID of 121553658 . The compound’s rigid bicyclic structure and polar functional groups make it a candidate for medicinal chemistry research, particularly in designing molecules with enhanced binding affinity and metabolic stability.
Properties
IUPAC Name |
(2-methyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(5-9)4-6-2-3-7(8)10-6;/h6-7H,2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSCPNTYYBKVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic conditions to form the oxabicyclo[2.2.1]heptane ring system. Subsequent functionalization introduces the methyl and amine groups.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled conditions to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Ring-Opening Reactions
The 7-oxabicyclo[2.2.1]heptane system exhibits strain due to its fused ring structure, making it susceptible to acid-catalyzed ring-opening. For example:
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Hydrolysis : In acidic conditions (e.g., HCl), the ether oxygen can protonate, leading to cleavage of the C–O bond. This is analogous to the ketal hydrolysis described for 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, where HCl efficiently cleaved the strained ring .
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Reactivity with nucleophiles : The electrophilic carbons adjacent to the oxygen atom may undergo nucleophilic attack, forming diol derivatives or substituted products.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl, aqueous | Cleaved diol or carboxylic acid derivative |
Amine Reactivity
The primary amine group (as the hydrochloride salt) participates in typical amine reactions, though its nucleophilicity is reduced due to protonation. Deprotonation under basic conditions restores reactivity:
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Alkylation/Acylation : Freebase forms react with alkyl halides or acyl chlorides to form secondary amines or amides.
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Oxidation : Catalytic oxidation using Mn complexes (e.g., Mn(IV)-triazacyclononane derivatives) can convert the amine to nitro or hydroxylamine derivatives, as observed in analogous amine oxidations .
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, Mn catalysts | Nitroso or hydroxylamine derivatives | |
| Alkylation | R-X, base | Secondary amine |
Catalytic Hydrogenation and Hydrodenitrogenation (HDN)
The bicyclic amine’s structure makes it a candidate for hydrodenitrogenation studies. In HDN processes, transition-metal catalysts (e.g., Ru, Ni) cleave C–N bonds under hydrogenation conditions, as seen in model reactions for petroleum refining . For example:
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C–N bond cleavage : Protonation of the amine followed by elimination of NH₃ yields hydrocarbon products.
| Process | Catalyst | Mechanism | Reference |
|---|---|---|---|
| HDN | Ru, Ni | C–N cleavage via protonation/elimination |
Acid-Base Reactions
The hydrochloride salt dissociates in polar solvents, releasing the freebase amine and HCl. This equilibrium impacts solubility and reactivity:
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Neutralization : Treatment with NaOH regenerates the freebase amine, enabling further functionalization.
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Salt metathesis : Reaction with silver nitrate or other halophiles replaces Cl⁻ with alternative counterions.
Electrophilic Aromatic Substitution (EAS)
While the bicyclic system lacks aromaticity, the oxygen atom’s lone pairs can direct electrophiles to adjacent carbons in ring-opening or addition reactions. For example:
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Epoxidation : Reaction with peracids (e.g., AcOOH) could form epoxide derivatives, though steric hindrance may limit this pathway.
Comparative Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to known neurotransmitter systems suggests possible interactions that could be beneficial in treating conditions such as depression and anxiety.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic amines, including compounds similar to 2-Methyl-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine, exhibited selective binding to serotonin receptors, indicating their potential as antidepressant agents .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its bicyclic structure allows for unique reactivity patterns, which can be harnessed in multi-step synthesis processes.
Synthesis Example : Researchers have utilized 7-oxabicyclo compounds in Diels-Alder reactions to create complex cyclic structures with high regioselectivity and yield . This method highlights the utility of 2-Methyl-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine as a precursor for synthesizing other valuable chemical entities.
Chemical Biology
In chemical biology, this compound's ability to interact with biological systems makes it a candidate for probe development. Probes based on bicyclic amines can be used to investigate biological pathways and mechanisms.
Research Insight : A recent study indicated that bicyclic amines could serve as effective tools for studying enzyme activity due to their ability to mimic substrate structures . This opens avenues for using 2-Methyl-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine in biochemical assays.
Mechanism of Action
The mechanism by which {2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> LogP values indicate lipophilicity; lower values suggest higher polarity.
<sup>b</sup> Estimated based on structural analogs .
Key Differences and Implications
Ring Size and Heteroatom Position: The target compound’s 7-oxabicyclo[2.2.1]heptane system provides a larger, more strained ring compared to 2-oxabicyclo[2.1.1]hexane (). Strain influences reactivity and conformational stability . Oxygen at position 7 (vs.
Substituent Effects: The 2-methyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to non-methylated analogs like the rac-1 derivative (CAS 2460739-39-1) . Ethylamine chains (e.g., 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochloride) increase hydrophobicity but reduce polarity, impacting solubility .
Salt Form and Solubility :
- Hydrochloride salts improve aqueous solubility, critical for bioavailability. All compared compounds share this feature .
Biological Activity
{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride, a bicyclic compound, has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₃ClN₁O
- Molecular Weight : 159.64 g/mol
The biological activity of this compound is influenced by its structural features, which allow it to interact with various biological targets:
- Receptor Interactions : The compound may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways.
- Enzyme Modulation : It has been noted to modulate enzymes involved in metabolic pathways, including those related to oxidative stress and inflammation.
1. Antioxidant Activity
Research indicates that compounds similar to {2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine exhibit significant antioxidant properties:
- Mechanism : Reduces reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through:
- Cytokine Modulation : Inhibiting pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) and modulating NF-kB signaling pathways .
3. Antiproliferative Properties
Studies have reported that the compound may inhibit cancer cell proliferation:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cell lines, potentially through modulation of cyclin-dependent kinases (CDKs) .
Case Studies
Several studies have highlighted the biological activity of bicyclic compounds similar to this compound:
Q & A
Basic: What are the recommended synthetic routes for {2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of precursor amines with formaldehyde under acidic conditions. A common method includes:
- Reacting 7-oxabicyclo[2.2.1]heptane derivatives with methylamine in ethanol or methanol under reflux (60–80°C) for 12–24 hours, followed by hydrochlorination using HCl gas .
- Optimization:
- Solvent choice: Polar solvents (ethanol) improve yield by stabilizing intermediates .
- Temperature control: Lower temperatures (40–50°C) reduce side reactions like over-alkylation .
- Catalysis: Trace amounts of Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C₈H₁₄ClNO) via exact mass matching .
- HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>98%) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE):
- NIOSH-approved respirators for aerosol prevention .
- Chemical-resistant gloves (nitrile) and OSHA-compliant goggles .
- Emergency Measures:
Advanced: How can researchers investigate the reaction mechanisms of this compound’s oxidation and substitution pathways?
Answer:
- Isotopic Labeling: Use ¹⁸O-labeled H₂O₂ in oxidation reactions to track oxygen incorporation into the oxabicyclo framework via MS analysis .
- Kinetic Studies: Monitor reaction progress under varied pH and temperature using in-situ IR spectroscopy to identify rate-determining steps .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition states for nucleophilic substitution at the methylamine group .
Advanced: What experimental designs are suitable for studying its interactions with biological targets (e.g., neurotransmitter receptors)?
Answer:
- Radioligand Binding Assays: Use ³H-labeled analogs to quantify affinity for serotonin (5-HT₂A) or dopamine receptors (IC₅₀ values) .
- Electrophysiology: Patch-clamp recordings on neuronal cells assess ion channel modulation (e.g., NMDA receptor inhibition) .
- Molecular Docking: AutoDock Vina simulations predict binding poses in receptor active sites, validated by mutagenesis studies .
Advanced: How should researchers resolve contradictions in reported reaction yields across different solvent systems?
Answer:
- Systematic Parameter Screening: Use Design of Experiments (DoE) to test solvents (ethanol, DMSO, THF), temperatures, and catalyst loads .
- Statistical Analysis: ANOVA identifies solvent polarity (ε) as the primary yield determinant (p < 0.05) .
- Mechanistic Probes: In-situ NMR tracks intermediate stability; ethanol stabilizes carbocation intermediates better than THF .
Advanced: What methodologies assess the compound’s stability under long-term storage and physiological conditions?
Answer:
- Accelerated Degradation Studies:
- Thermal Stress: Heat samples to 40–60°C for 4 weeks; monitor decomposition via HPLC .
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C; quantify amine hydrolysis products (e.g., free methanamine) .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; assess photodegradation with LC-MS .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, Br) or methoxy groups at the 2-methyl position; compare receptor binding via SPR .
- Key SAR Findings:
- 3D-QSAR Models: CoMFA/CoMSIA correlate steric/electronic features with IC₅₀ values .
Advanced: What computational approaches predict the compound’s behavior in complex biological systems?
Answer:
- Molecular Dynamics (MD): Simulate membrane permeability (logP) using CHARMM force fields; validate with Caco-2 cell assays .
- ADMET Prediction: SwissADME estimates oral bioavailability (%F = 45–60%) and cytochrome P450 interactions .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for receptor mutants (e.g., D113A in 5-HT₂A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
